
4-methoxy-N-(4-methyl-2-pyridinyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Methoxy-N-(4-methyl-2-pyridinyl)benzenesulfonamide, also known as MS-275 or Entinostat, is a synthetic molecule that is used as an inhibitor of histone deacetylase (HDAC). It has a molecular formula of C13H14N2O3S and an average mass of 278.327 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 13 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom . The exact 3D structure is not provided in the search results.Scientific Research Applications
PI3K Inhibitors for Idiopathic Pulmonary Fibrosis
The compound and its closely related analogs have been evaluated for their potential as PI3K inhibitors, specifically targeting idiopathic pulmonary fibrosis and cough. This research suggests the therapeutic potential of broad-spectrum phosphatidylinositol 3-kinase inhibitors in treating respiratory conditions. The study supports the exploration of these compounds in idiopathic pulmonary fibrosis, indicating their significance in medicinal chemistry and potential clinical applications (Norman, 2014).
Photodynamic Therapy for Cancer Treatment
Several studies have synthesized and characterized new derivatives of benzenesulfonamide for use in photodynamic therapy, a treatment modality for cancer. These compounds, particularly zinc phthalocyanines substituted with benzenesulfonamide derivative groups, exhibit significant singlet oxygen quantum yields, making them potent candidates for Type II photosensitizers in cancer therapy. Their photophysical and photochemical properties highlight their application potential in treating malignancies through photodynamic methods (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis and Structural Characterization
Further research focuses on the synthesis, characterization, and application of benzenesulfonamide derivatives in various fields. Studies involving the structural elucidation of these compounds contribute to the understanding of their chemical behavior and potential applications in the development of new materials and pharmaceuticals. For example, the crystal structures of certain benzenesulfonamide derivatives have been detailed, providing insight into their supramolecular architecture and interactions, which are critical for designing drugs and materials with specific properties (Rodrigues et al., 2015).
Anticancer and Antifungal Activities
The exploration of benzenesulfonamide compounds extends to their anticancer and antifungal activities. Novel synthesis approaches have led to compounds exhibiting significant biological activities, including potential anticancer properties against various human cancer cell lines and antifungal effects. These findings underscore the compounds' relevance in developing new therapeutic agents (Kumar et al., 2015).
properties
IUPAC Name |
4-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-10-7-8-14-13(9-10)15-19(16,17)12-5-3-11(18-2)4-6-12/h3-9H,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSDZEDVZUTKQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(1,3-benzodioxol-5-yl)-1-{[2-(1-methyl-5-phenyl-2,4-pentadienylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B390665.png)
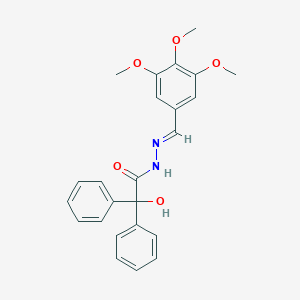
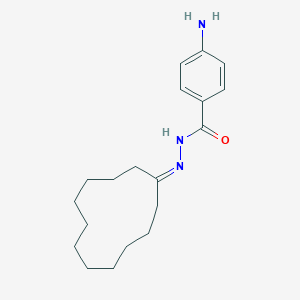
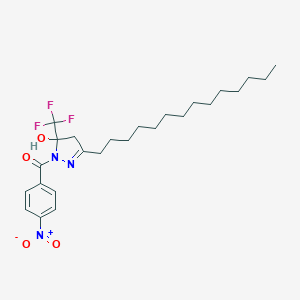
![N-(3,4-dimethylphenyl)-N-{2-[2-(1-methyloctylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B390671.png)
![N-(3,4-dichlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B390673.png)
![N-(2-(3,4-dimethoxyphenyl)-1-{[2-(1-{3-nitrophenyl}ethylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B390674.png)
![N-{2-[2-(1-[1,1'-biphenyl]-4-ylethylidene)hydrazino]-2-oxoethyl}-N-(4-chlorophenyl)benzenesulfonamide](/img/structure/B390676.png)
![N'-[3-(2-furyl)-2-propenylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B390679.png)
![N'-[1-(4-tert-butylphenyl)ethylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B390682.png)
![[4-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] (E)-3-(furan-2-yl)prop-2-enoate](/img/structure/B390684.png)
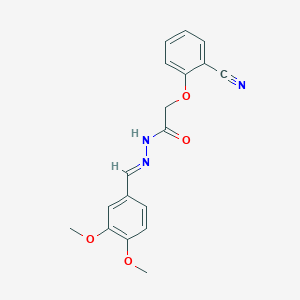
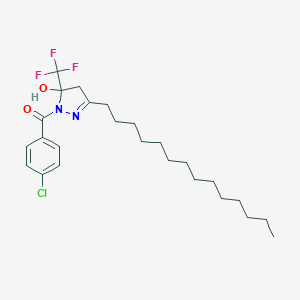
![N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(2-cyanophenoxy)acetohydrazide](/img/structure/B390690.png)